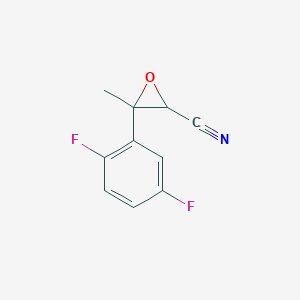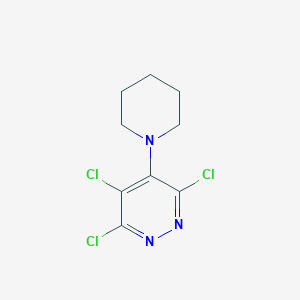
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is a heterocyclic compound with the molecular formula C₉H₁₀Cl₃N₃ and a molecular weight of 266.6 g/mol . This compound is characterized by a pyridazine ring substituted with three chlorine atoms and a piperidine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine typically involves the chlorination of a pyridazine precursor followed by the introduction of the piperidine moiety. One common method involves the reaction of 3,4,6-trichloropyridazine with piperidine under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridazine derivatives, while oxidation or reduction reactions can lead to changes in the pyridazine ring’s oxidation state.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating the biological activity of pyridazine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, pyridazine derivatives have been shown to inhibit enzymes involved in various biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichloro-5-(piperidin-1-yl)pyridazine
- 3,6-Dichloro-4-(piperidin-1-yl)pyridazine
- 3,5-Dichloro-4-(piperidin-1-yl)pyridazine
Uniqueness
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is unique due to the specific arrangement of chlorine atoms on the pyridazine ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and biological research .
Eigenschaften
Molekularformel |
C9H10Cl3N3 |
|---|---|
Molekulargewicht |
266.6 g/mol |
IUPAC-Name |
3,4,6-trichloro-5-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C9H10Cl3N3/c10-6-7(9(12)14-13-8(6)11)15-4-2-1-3-5-15/h1-5H2 |
InChI-Schlüssel |
NIIYPBPHHCHDLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C(=NN=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
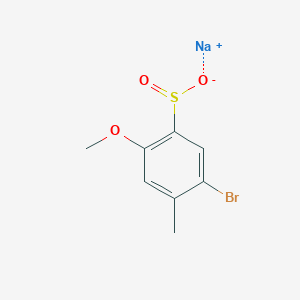


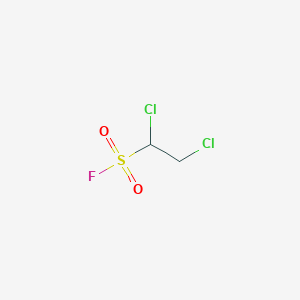
![1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13181346.png)

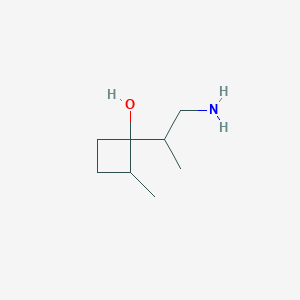
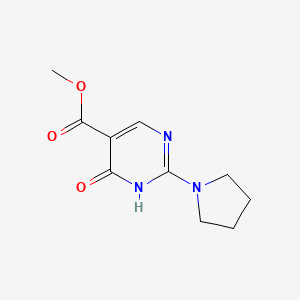


![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
